7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid
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Overview
Description
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the boronic acid moiety. One common method includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid has several applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid involves the formation of covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This interaction is crucial in its role as a protease inhibitor, where it forms reversible covalent bonds with the active site serine or threonine residues of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacolborane: A borane derivative used in hydroboration reactions.
Bis(pinacolato)diboron: A boron reagent used in borylation reactions.
Uniqueness
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
[7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-5-4-9-6-10(14(18)19)7-15-11(9)8-16/h6-7,18-19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJCLPKJRHLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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